

# 3',5'-Difluoro-2'-nitroacetophenone chemical structure

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## Compound of Interest

Compound Name: 3',5'-Difluoro-2'-nitroacetophenone

CAS No.: 1806304-32-4

Cat. No.: B1413056

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An In-depth Technical Guide to the Synthesis and Application of **3',5'-Difluoro-2'-nitroacetophenone**

**Abstract** This technical guide provides a comprehensive analysis of **3',5'-Difluoro-2'-nitroacetophenone** (CAS 1806304-32-4), a highly specialized fluorinated building block used in the development of kinase inhibitors, agrochemicals, and heterocyclic pharmaceutical intermediates. We explore its structural electronic properties, validate synthesis pathways with a focus on regioselectivity, and detail its reactivity profile in Nucleophilic Aromatic Substitution (SNAr) and reductive cyclization.

## Introduction

**3',5'-Difluoro-2'-nitroacetophenone** is a tri-substituted benzene derivative characterized by a unique "push-pull" electronic environment. The presence of two fluorine atoms meta to each other, combined with an ortho-nitro group and an acetyl moiety, creates a scaffold with high electrophilicity. This molecule is a critical intermediate for synthesizing 4,6-difluoroindoles, quinolines, and benzisoxazoles, which are pharmacophores frequently observed in oncology and antiviral drug candidates.

Key Identifiers:

- IUPAC Name: 1-(3,5-difluoro-2-nitrophenyl)ethanone
- CAS Number: 1806304-32-4
- Molecular Formula:  $C_8H_5F_2NO_3$
- Molecular Weight: 201.13 g/mol

## Structural Characterization & Electronic Properties

The reactivity of **3',5'-Difluoro-2'-nitroacetophenone** is defined by the cooperative electronic effects of its substituents.

- Nitro Group (Position 2): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack. It is located ortho to the C3-Fluorine and para to the C5-Fluorine.
- Acetyl Group (Position 1): A moderate EWG that further deactivates the ring towards electrophilic attack but provides a handle for condensation reactions (e.g., Claisen-Schmidt).
- Fluorine Atoms (Positions 3 & 5): Highly electronegative atoms that create strong dipoles. In this specific isomer, both fluorine atoms are activated for displacement by nucleophiles (S<sub>N</sub>Ar) due to their positioning relative to the nitro group.

Electronic Reactivity Map:

- C3-Fluorine: Activated by ortho-Nitro and meta-Acetyl.
- C5-Fluorine: Activated by para-Nitro and meta-Acetyl.
- C1-Carbonyl: Susceptible to nucleophilic addition or reduction.

## Synthesis Pathways

Synthesizing this specific isomer requires controlling the regiochemistry of electrophilic aromatic substitution (EAS), as the directing effects of the acetyl and fluoro groups compete.

## Route A: Nitration of 3,5-Difluoroacetophenone (Direct Route)

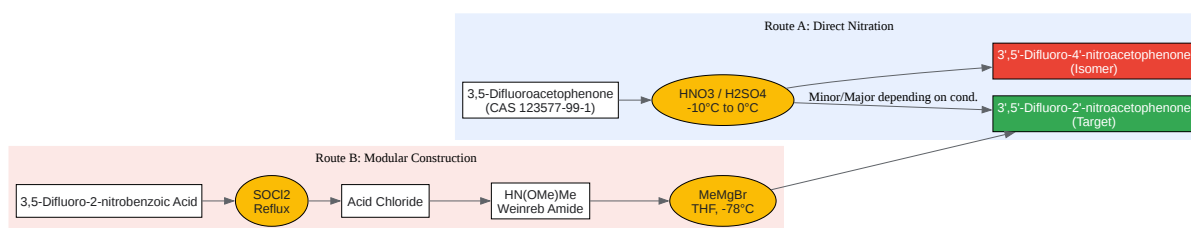
This is the most common industrial approach but suffers from regioselectivity challenges. The acetyl group directs meta (to positions 3,5 - blocked), while the fluorine atoms direct ortho/para.

- Substrate: 3,5-Difluoroacetophenone (CAS 123577-99-1).
- Reagents: Fuming Nitric Acid (HNO<sub>3</sub>), Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>).
- Mechanism: The nitronium ion (NO<sub>2</sub><sup>+</sup>) attacks the ring.<sup>[1]</sup>
- Regioselectivity:
  - Position 2 (Target): Ortho to Acetyl, Ortho to F(3), Para to F(5). Sterically hindered by the acetyl group.
  - Position 4 (Competitor): Para to Acetyl, Ortho to F(3), Ortho to F(5). Sterically hindered by two fluorine atoms.
  - Outcome: Both isomers are formed. The 2-nitro isomer is often the minor product in standard conditions but can be favored by using lower temperatures (-10°C) and specific solvent systems (e.g., Acetic Anhydride) to modify the effective size of the electrophile.

## Route B: Modular Synthesis from 3,5-Difluoro-2-nitrobenzoic Acid (High Fidelity)

For research-grade purity where regiochemistry must be guaranteed, a stepwise construction is preferred.

- Precursor: 3,5-Difluoro-2-nitrobenzoic acid.
- Activation: Conversion to acid chloride using Thionyl Chloride (SOCl<sub>2</sub>).
- Coupling: Reaction with a methyl organometallic reagent (e.g., Dimethylcadmium or a Weinreb amide intermediate followed by Methyl Grignard) to install the acetyl group without reducing the nitro group.



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Caption: Comparison of Direct Nitration vs. Modular Synthesis pathways. Route B offers higher regiochemical certainty.

## Experimental Protocol: Nitration Route

Objective: Synthesis of **3',5'-Difluoro-2'-nitroacetophenone** via controlled nitration.

Materials:

- 3,5-Difluoroacetophenone (10.0 mmol)
- Fuming Nitric Acid (98%, 12.0 mmol)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Dichloromethane (DCM)
- Ice/Water bath<sup>[2]</sup><sup>[3]</sup>

Methodology:

- Preparation: In a 100 mL round-bottom flask, dissolve 3,5-difluoroacetophenone in concentrated H<sub>2</sub>SO<sub>4</sub> (20 mL). Cool the solution to -10°C using an ice/salt bath.
- Addition: Dropwise add fuming HNO<sub>3</sub> (dissolved in a small amount of H<sub>2</sub>SO<sub>4</sub>) over 30 minutes. Maintain temperature below 0°C to minimize dinitration and oxidation of the acetyl group.
- Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).
- Quenching: Pour the reaction mixture carefully onto 100g of crushed ice. A yellow precipitate will form.[2]
- Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO<sub>3</sub> (to remove acid) and brine.
- Purification: Dry over MgSO<sub>4</sub> and concentrate. Purify the residue via silica gel column chromatography. The 4-nitro isomer (less polar due to symmetry) typically elutes first; the 2-nitro isomer (more polar due to dipole alignment) elutes second.

## Reactivity & Applications in Drug Design

The core utility of **3',5'-Difluoro-2'-nitroacetophenone** lies in its ability to undergo Regioselective Nucleophilic Aromatic Substitution (SNAr).

### SNAr Selectivity

Nucleophiles (amines, alkoxides) can displace one of the fluorine atoms.

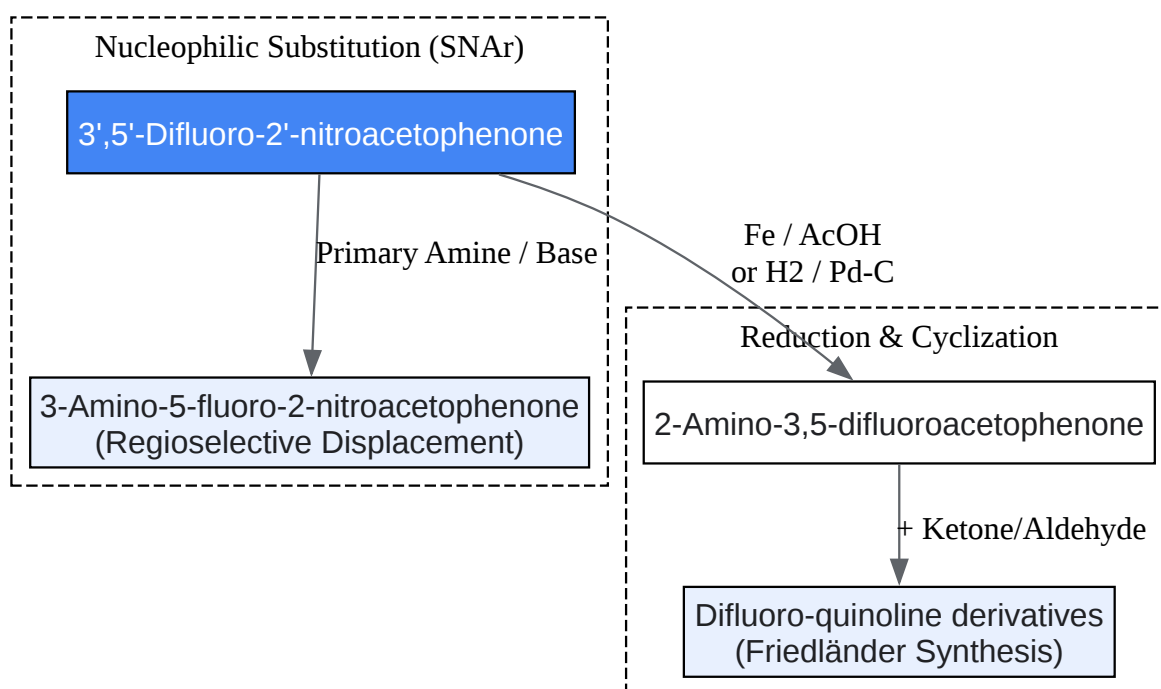
- C3-F: Activated by the ortho-nitro group. Displacement here is often faster due to the inductive effect of the adjacent nitro group and potential H-bonding with the incoming nucleophile (if amine).
- C5-F: Activated by the para-nitro group.

This selectivity allows for the synthesis of non-symmetric heterocycles. For example, reacting with a primary amine followed by nitro reduction and cyclization yields 7-amino-5-fluoroindoles or quinolines.

## Reductive Cyclization (Indole Synthesis)

Reduction of the nitro group to an amine (using Fe/AcOH or H<sub>2</sub>/Pd) in the presence of the acetyl group allows for internal condensation.

- Pathway: 2-Nitroacetophenone → 2-Aminoacetophenone → Condensation with aldehydes (Friedländer synthesis) → Quinolines.
- Pathway: Transformation to enamine → Cyclization → Indoles.



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Caption: Divergent synthesis pathways: S<sub>N</sub>Ar functionalization vs. Reductive Cyclization to heterocycles.

## Technical Data Summary

Property	Value	Note
Appearance	Yellow crystalline solid	Nitro group chromophore
Melting Point	~45-50°C (Predicted)	Isomer dependent
Solubility	DCM, DMSO, Methanol	Poor water solubility
Hazards	Skin Irritant (H315), Eye Irritant (H319)	Handle in fume hood
Storage	Inert atmosphere, 2-8°C	Hygroscopic

## References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 24878522 (3',5'-Difluoroacetophenone). Available at: [\[Link\]](#)
- Vapourtec. Continuous Flow SNAr Reactions of Difluoronitrobenzenes. Available at: [\[Link\]](#)

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  - [2. is.muni.cz \[is.muni.cz\]](#)
  - [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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